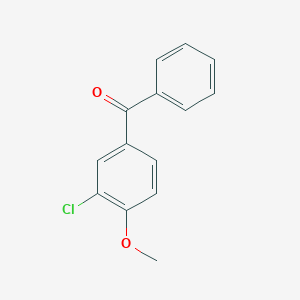
(3-Chloro-4-methoxyphenyl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-methoxyphenyl)-phenylmethanone is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzophenone, where one phenyl ring is substituted with a 3-chloro-4-methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-methoxyphenyl)-phenylmethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:
Reaction Setup: Combine (3-chloro-4-methoxyphenyl)acetic acid and benzoyl chloride in a suitable solvent, such as dichloromethane.
Catalysis: Add aluminum chloride to the reaction mixture to initiate the Friedel-Crafts acylation.
Reaction Conditions: Maintain the reaction mixture at a low temperature (0-5°C) to control the exothermic reaction.
Workup: After the reaction is complete, quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-methoxyphenyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (3-chloro-4-methoxyphenyl)benzoic acid.
Reduction: Formation of (3-chloro-4-methoxyphenyl)(phenyl)methanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-Chloro-4-methoxyphenyl)-phenylmethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-methoxyphenyl)-phenylmethanone involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)(phenyl)methanone: Similar structure but lacks the methoxy group.
(4-Methoxyphenyl)(phenyl)methanone: Similar structure but lacks the chloro group.
(3-Chloro-4-hydroxyphenyl)(phenyl)methanone: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
(3-Chloro-4-methoxyphenyl)-phenylmethanone is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
10547-61-2 |
|---|---|
Fórmula molecular |
C14H11ClO2 |
Peso molecular |
246.69g/mol |
Nombre IUPAC |
(3-chloro-4-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-8-7-11(9-12(13)15)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Clave InChI |
IGNLOYXQTDSIAQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















